Bromophenol Blue Bromophenol Blue Bromophenol blue is 3H-2,1-Benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 3,5-dibromo-4-hydroxyphenyl groups. It is used as a laboratory indicator, changing from yellow below pH 3 to purple at pH 4.6, and as a size marker for monitoring the progress of agarose gel and polyacrylamide gel electrophoresis. It has also been used as an industrial dye. It has a role as a two-colour indicator, an acid-base indicator and a dye. It is a sultone, an arenesulfonate ester, a 2,1-benzoxathiole, a member of phenols and an organobromine compound.
A dye that has been used as an industrial dye, a laboratory indicator, and a biological stain.
Brand Name: Vulcanchem
CAS No.: 115-39-9
VCID: VC0522141
InChI: InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
SMILES: Array
Molecular Formula: C19H10Br4O5S
Molecular Weight: 670.0 g/mol

Bromophenol Blue

CAS No.: 115-39-9

Cat. No.: VC0522141

Molecular Formula: C19H10Br4O5S

Molecular Weight: 670.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromophenol Blue - 115-39-9

Specification

CAS No. 115-39-9
Molecular Formula C19H10Br4O5S
Molecular Weight 670.0 g/mol
IUPAC Name 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Standard InChI InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Standard InChI Key UDSAIICHUKSCKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
Appearance Solid powder
Colorform Hexagonal prisms from acetic acid and acetone
Elongated hexagonal prisms from acetic acid and acetone
Melting Point Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C)

Introduction

Chemical and Physical Properties

Structural Characteristics

Bromophenol blue belongs to the sulfonphthalein family, characterized by a 3H-2,1-benzoxathiole 1,1-dioxide core structure. Each hydrogen at position 3 is substituted with a 3,5-dibromo-4-hydroxyphenyl group, conferring both its pH sensitivity and intense coloration . The planar aromatic system allows for extensive electron delocalization, which underpins its optical properties. X-ray crystallography reveals a dense packing arrangement (density = 2.2 g/cm³) stabilized by halogen bonding between bromine atoms .

Spectroscopic and Thermodynamic Data

The compound exhibits a maximum absorbance at 592 nm in its deprotonated (blue) form, with molar absorptivity (ε\varepsilon) of 1.2×104L\cdotpmol1\cdotpcm11.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} . Its pKa of 3.85 enables precise pH monitoring in weakly acidic environments . Thermal analysis shows a sharp melting point at 273°C, indicative of high purity crystalline structure .

Table 1: Key Physicochemical Properties of Bromophenol Blue

PropertyValueSource
Molecular Weight670.0 g/mol
Melting Point273°C
Density2.2 g/cm³
Solubility in Water3 mg/mL (20°C)
pKa3.85
λmax\lambda_{\text{max}}592 nm (pH > 4.6)

Synthesis and Industrial Production

Conventional Synthesis Route

The industrial synthesis of BPB begins with bromination of phenol red (phenolsulfonphthalein) in glacial acetic acid. Excess bromine (Br2\text{Br}_2) is added dropwise to a heated solution of phenol red, yielding a yellow precipitate of crude BPB . Purification involves sequential washing with glacial acetic acid and benzene to remove unreacted bromine and byproducts .

Advancements in Water-Soluble Formulations

A patent-pending method (CN102351839A) addresses BPB’s limited aqueous solubility by neutralizing crude product with sodium hydroxide (NaOH\text{NaOH}) at 80–90°C . This process converts BPB into its disodium salt, achieving solubility up to 50 mg/mL while maintaining narrow pH transition ranges (3.0–4.6) . The water-soluble variant shows promise for pharmaceutical applications where organic solvent residues are problematic.

Applications in Scientific Research

pH Indicator in Analytical Chemistry

BPB’s reversible color transition between pH 3.0 (yellow) and 4.6 (blue) makes it ideal for titrating weak acids. In 0.1% ethanol solutions, it serves as a visual endpoint indicator for carboxylic acid analyses . Recent studies have optimized its use in microfluidic pH sensors, where its high extinction coefficient enables detection at nanomolar concentrations .

Electrophoresis and Molecular Biology

As a tracking dye in agarose and polyacrylamide gel electrophoresis (PAGE), BPB migrates at rates comparable to 300–500 bp DNA fragments . Its anionic sulfonate groups (-SO₃⁻) ensure co-migration with nucleic acids, while the vivid blue color provides clear visualization under UV light . In protein PAGE, BPB fronts the solvent boundary, marking electrophoretic progress without interfering with Coomassie staining .

Biomedical Applications: Tumor Delineation

A landmark 2005 study demonstrated BPB’s efficacy in staining 9L glioma tumors in Fischer 344 rats . Intravenous injection of 180 mg/kg BPB produced persistent (≥8 hr) blue staining of tumor margins, enabling precise surgical resection without neurotoxicity . This finding has spurred Phase I clinical trials for brain tumor surgeries, leveraging BPB’s low systemic toxicity compared to methylene blue alternatives .

Recent Innovations and Future Directions

The development of water-soluble BPB derivatives has expanded its utility in in vivo imaging and drug delivery systems . Conjugation with polyethylene glycol (PEG) enhances tumor targeting efficiency, while silica nanoparticle encapsulation improves photostability for long-term tracking . Emerging applications in pH-responsive drug release systems exploit BPB’s sharp transition near physiological pH, enabling triggered delivery in hypoxic tumor microenvironments .

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